

Technical Guide: (2R)-2-Hydroxy-1-propyl Methanesulfonate Solubility & Application[1]

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Compound of Interest

Compound Name:	(2R)-2-Hydroxy-1-propyl Methanesulfonate
CAS No.:	262423-81-4
Cat. No.:	B135215

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Executive Summary

(2R)-2-Hydroxy-1-propyl Methanesulfonate (CAS: 123778-83-4 for generic/isomer variants; specific (2S) analog ref: 262423-83-6) is a critical chiral building block and a potential genotoxic impurity (PGI) in the synthesis of pharmaceutical active ingredients (APIs).[1] Its bifunctional nature—possessing both a polar hydroxyl group and a reactive sulfonate ester—creates a unique solubility profile that challenges standard purification and analytical workflows.[1][2]

This guide provides an in-depth analysis of its solubility landscape, governing physicochemical principles, and actionable protocols for solubility determination and impurity purging.

Part 1: Physicochemical Profile & Solubility Logic

To predict solubility behavior without exhaustive empirical testing, we must deconstruct the molecule's interactions using Hansen Solubility Parameters (HSP).[2]

Structural Analysis[1][2]

- Molecule: **(2R)-2-Hydroxy-1-propyl Methanesulfonate**^[1]
- Structure:

^[1]
- Key Functional Groups:
 - Secondary Hydroxyl (-OH): Strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).^[1]
^[2] Increases water/alcohol solubility.^{[1][2][3]}
 - Methanesulfonate (-OMs): Polar, electron-withdrawing, good leaving group.^{[1][2]} High dipole moment.
 - Propyl Backbone: Short alkyl chain provides limited lipophilicity, insufficient to drive solubility in non-polar alkanes.^{[1][2]}

Predicted Solubility Landscape

The molecule exhibits "amphiphilic-polar" behavior.^{[1][2]} It prefers high-dielectric solvents and protic media.^{[1][2]}

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Protic Polar	Water, Methanol, Ethanol	High (>100 mg/mL)	Strong H-bonding interaction with both -OH and -OMs groups. [1]
Aprotic Polar	DMSO, DMF, Acetonitrile	High (>100 mg/mL)	Dipole-dipole interactions stabilize the sulfonate moiety.
Chlorinated	Dichloromethane (DCM)	Moderate-High	Good solvation of the mesylate ester; commonly used for synthesis.[1][2]
Ethers/Esters	THF, Ethyl Acetate	Moderate	Soluble, but temperature-dependent.[1] Useful for crystallization screens.[1][2]
Aromatic	Toluene	Low (<10 mg/mL)	-interactions are insufficient to overcome the polarity of the mesylate/hydroxyl groups.[1]
Aliphatic	Hexane, Heptane	Negligible	Lack of polarity prevents solvation.[2] Critical for "washing" protocols.[1][2]

Part 2: Analytical & Process Implications[1]

Understanding the solubility of **(2R)-2-Hydroxy-1-propyl Methanesulfonate** is not just about dissolving it; it is about controlling it.[1]

The Genotoxic Impurity (PGI) Context

As a mesylate ester, this molecule is classified as a potential alkylating agent.[2][4] Regulatory bodies (ICH M7 guidelines) require its control to ppm levels.[1][2]

- Synthesis Risk: Often formed when Methanesulfonic Acid (MsOH) is used in the presence of 1,2-propanediol or when quenching propylene oxide.
- Purging Strategy: The high solubility in water/methanol vs. insolubility in heptane is the primary lever for purging.[2] If your API is lipophilic, washing the organic layer with water/brine will partition this impurity into the aqueous waste.[2]

Analytical Solvent Selection

- GC-MS Analysis: Direct injection is risky due to the thermal instability of the -OH group (potential dehydration) and the mesylate (decomposition).[1]
 - Recommended Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1][2]
 - Derivatization:[5] Often required (e.g., silylation of the -OH) to improve volatility and stability.[1]
- LC-MS Analysis: The preferred method for trace detection.[1][2]
 - Recommended Solvent: 50:50 Methanol:Water or Acetonitrile:Water.[1][2] Avoid pure organic diluents if the sample matrix is aqueous to prevent precipitation.[1][2]

Part 3: Experimental Protocols

Protocol A: Visual Solubility Determination (Self-Validating)

Use this protocol to rapidly screen solvents for process development.[1]

Safety: Treat **(2R)-2-Hydroxy-1-propyl Methanesulfonate** as a potent genotoxin.[1][2] Work in a fume hood with double nitrile gloves.[1][2]

- Preparation: Weigh 10 mg of the substance into a 4 mL clear glass vial.

- Addition: Add solvent in aliquots of 100

L at 25°C.

- Observation: Vortex for 30 seconds after each addition.
 - Dissolved: Clear solution, no schlieren lines.
 - Undissolved: Visible particles or oil droplets.[1][2]
- Calculation:
- Temperature Stress (Validation): If insoluble at 25°C, heat to 50°C. If it dissolves, cool back to 25°C to check for recrystallization (potential purification solvent).

Protocol B: Partition Coefficient () Estimation

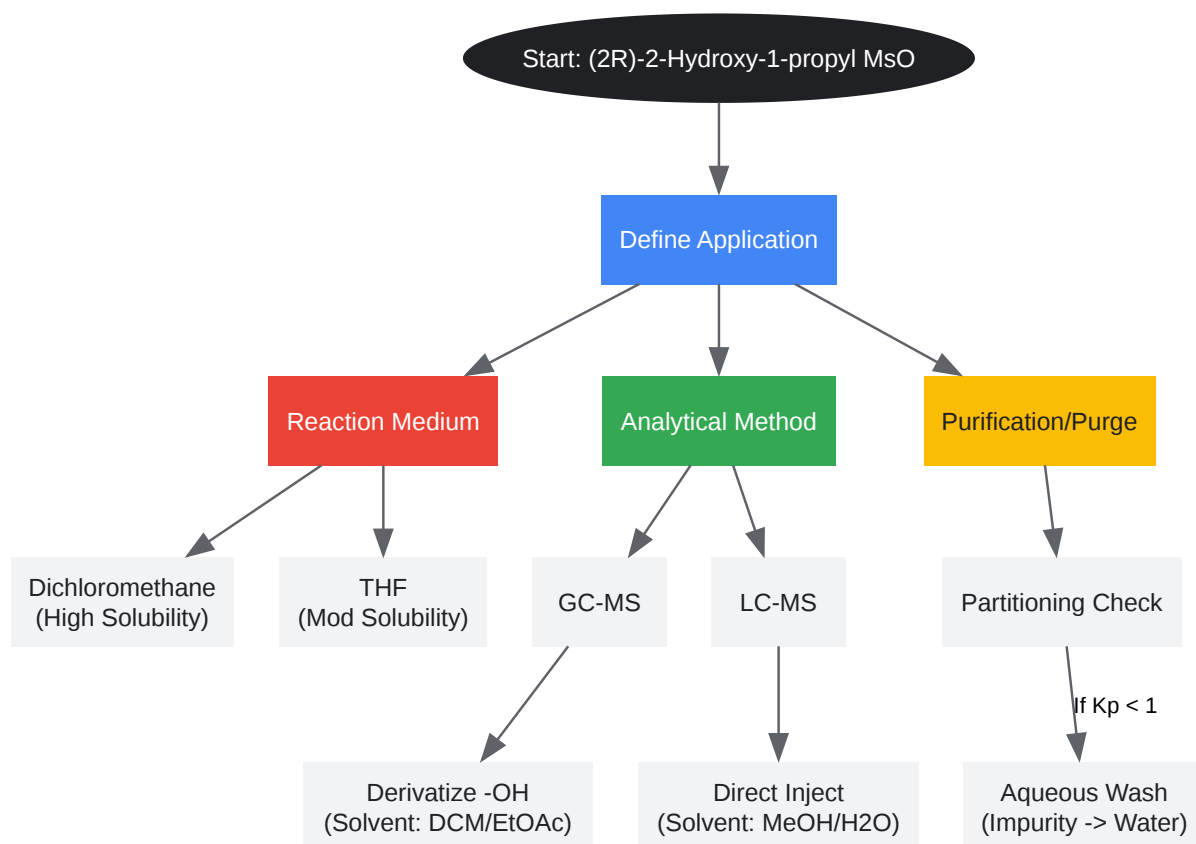
Critical for designing extraction washes.

- Dissolve 50 mg of the compound in 5 mL of Water.
- Add 5 mL of Toluene (or target organic solvent).[1][2]
- Vortex vigorously for 2 minutes; allow layers to separate.
- Analyze both layers by HPLC.[1][2]
- Logic: If Area_{aq} >> Area_{org}, the impurity can be washed out of the organic production stream using water.[2]

Part 4: Visualization of Workflows

Solubility Screening Workflow

This diagram outlines the decision logic for selecting a solvent based on the intended application (Reaction vs. Analysis).

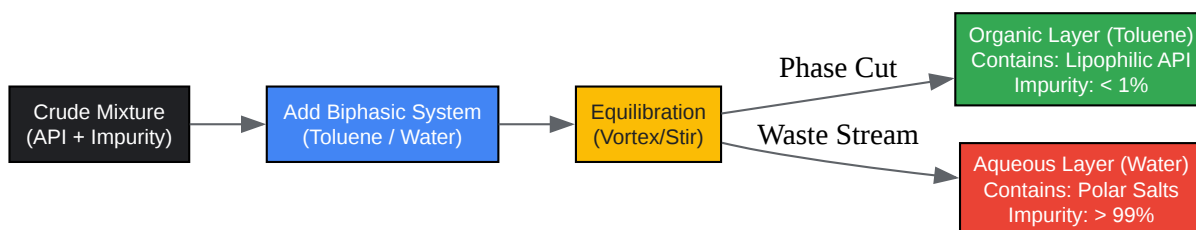


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Caption: Decision matrix for solvent selection based on process requirements (Synthesis, Analysis, or Purification).

Impurity Purging Mechanism

Visualizing how solubility differences facilitate the removal of this genotoxic impurity.



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Caption: Biphasic extraction strategy leveraging the high water solubility of the hydroxy-mesylate impurity.[1]

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